N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is a diamide derivative of ethanedioic acid. Its structure features two distinct substituents:
- N-terminal group: A cyclohex-1-en-1-yl moiety attached via an ethyl linker, introducing unsaturated cyclic hydrocarbon characteristics.
- N'-terminal group: A hydroxy-2-methyl-4-phenylbutyl chain, combining aromatic (phenyl), branched alkyl (2-methyl), and polar (hydroxy) functionalities.
Its synthesis likely involves amide coupling strategies, similar to methods described in , where carbodiimide-mediated reactions are employed to form analogous diamides .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-21(26,14-12-17-8-4-2-5-9-17)16-23-20(25)19(24)22-15-13-18-10-6-3-7-11-18/h2,4-5,8-10,26H,3,6-7,11-16H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHDJINBMIHPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCCC2=CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related ethanediamides and cyclohexenyl-containing derivatives from the evidence.
Structural Analogues
Notes:
- *Lipophilicity estimates are inferred from substituents (e.g., cyclohexene and phenyl increase logP; hydroxy groups reduce it).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide, and how are key intermediates optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexene and phenylbutyl moieties. For example:
- Step 1 : Activation of the cyclohexene ethylamine group using acyl chlorides or coupling agents (e.g., EDC/HATU) .
- Step 2 : Condensation with the hydroxy-methyl-phenylbutyl fragment under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize side reactions .
- Yield Optimization : Catalytic amounts of DMAP or pyridine enhance amide bond formation efficiency (~65–78% yield reported) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying regiochemistry of the ethanediamide linker and substituent orientation .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 429.24; observed = 429.23) .
- X-ray Crystallography : SHELX suite for resolving crystal packing and hydrogen-bonding networks (if crystalline) .
Q. What preliminary biological screening approaches are recommended for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves against serine hydrolases or cytochrome P450 isoforms due to structural analogs showing activity in similar scaffolds .
- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity, with IC₅₀ values calculated via nonlinear regression .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
- Contradiction Analysis :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting discrepancies .
- DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (e.g., B3LYP/6-31G*) to validate tautomeric forms .
- 2D NMR (COSY, NOESY) : Resolve spatial proximity of protons in crowded regions (e.g., cyclohexene vs. phenylbutyl groups) .
Q. What strategies improve enantiomeric purity in asymmetric synthesis of the hydroxy-2-methyl-4-phenylbutyl moiety?
- Chiral Catalysis :
- Use of Evans oxazolidinones or Jacobsen’s catalysts for stereocontrol during hydroxylation .
- HPLC Chiral Separation : Polysaccharide-based columns (e.g., Chiralpak IA) to isolate enantiomers; typical ee >95% .
Q. How do computational models predict the compound’s bioavailability and metabolic stability?
- In Silico Tools :
- ADMET Prediction : SwissADME or QikProp for logP (calculated ~3.2), PSA (~90 Ų), and CYP450 metabolism .
- Molecular Dynamics : Simulate membrane permeability (e.g., Desmond MD with lipid bilayer models) .
Contradictions and Mitigation
- Stereochemical Ambiguity : Discrepancies in reported optical rotations for similar analogs suggest variability in chiral synthesis protocols. Mitigation: Standardize chiral catalysts and validate with circular dichroism (CD) spectra .
- Biological Activity Variability : Inconsistent IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents). Recommendation: Use standardized buffers (e.g., PBS pH 7.4) and control DMSO concentrations (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
